molecular formula C16H16ClNO3S B4034949 1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

Cat. No.: B4034949
M. Wt: 337.8 g/mol
InChI Key: YWCWUJGECHMIPE-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline is a complex organic compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a sulfonyl group attached to a quinoline ring, which is further substituted with a 4-chloro-3-methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline:

    1-(4-chloro-3-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline: This compound has a methyl group instead of a methoxy group, which may alter its chemical behavior and biological effects.

The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific studies and applications.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-21-16-11-13(8-9-14(16)17)22(19,20)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCWUJGECHMIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
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1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
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1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
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1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Reactant of Route 6
1-(4-chloro-3-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

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